6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is a pyridine derivative that features a tert-butyl group, a cyclopropoxy group, and an N-methyl group attached to the pyridine ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex pyridine derivatives .
Chemical Reactions Analysis
6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or tert-butyl groups can be replaced by other functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling reactions are commonly used for the synthesis of this compound and its derivatives.
Scientific Research Applications
6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
6-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine can be compared to other similar compounds, such as:
3-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine: This compound has a similar structure but differs in the position of the functional groups on the pyridine ring.
tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate: Another pyridine derivative with a tert-butyl group, but with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-tert-butyl-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-11(16-10-5-6-10)7-9(14-4)8-15-12/h7-8,10,14H,5-6H2,1-4H3 |
InChI Key |
IRUVRWWVAAJCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.